molecular formula C17H24O4 B8290905 Diethyl p-isopropylbenzylmalonate

Diethyl p-isopropylbenzylmalonate

Cat. No.: B8290905
M. Wt: 292.4 g/mol
InChI Key: LOXMLXSTUMQVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl p-isopropylbenzylmalonate (CAS 24124-03-6) is an ester derivative of malonic acid with a molecular formula of C17H24O5 and a molecular weight of 308.37 g/mol . As a dialkyl malonate, it serves as a versatile building block in organic synthesis, particularly valuable for introducing a molecular fragment containing both an isopropyl and a benzyl group . Its key chemical feature is the highly acidic proton of the central methylene group, which is readily deprotonated to form a stabilized carbanion. This anion can undergo alkylation with various electrophiles in a process analogous to the classic malonic ester synthesis . Subsequent hydrolysis and decarboxylation of the alkylated product allows researchers to synthesize complex substituted acetic acid derivatives, a fundamental transformation in constructing more advanced molecular architectures. In research settings, this compound is primarily used as a synthetic intermediate. Malonate esters of this type are frequently employed in cyclocondensation reactions with 1,3-dinucleophiles to access six-membered heterocycles, which are privileged structures in medicinal chemistry and materials science . While the specific applications of this p-isopropylbenzyl-substituted analogue are not fully detailed in the literature, its structure suggests potential in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The presence of the benzyl and isopropyl groups can be leveraged to fine-tune the steric and electronic properties of the final target molecules. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound using appropriate laboratory practices.

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

diethyl 2-[(4-propan-2-ylphenyl)methyl]propanedioate

InChI

InChI=1S/C17H24O4/c1-5-20-16(18)15(17(19)21-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12,15H,5-6,11H2,1-4H3

InChI Key

LOXMLXSTUMQVAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(C)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Malonate esters differ primarily in their substituents, which influence molecular weight, steric effects, and electronic properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
Diethyl malonate C₇H₁₂O₄ 160.17 g/mol 105-53-3 Two ethyl ester groups
Diethyl benzylmalonate C₁₄H₁₈O₄ 250.29 g/mol 607-81-8 Benzyl group
Diethyl 2-phenylmalonate C₁₃H₁₆O₄ 236.26 g/mol 83-13-6 Phenyl group
Diethyl isopropylidenemalonate C₁₀H₁₆O₄ 200.23 g/mol 6802-75-1 Isopropylidene group
Diethyl butylmalonate C₁₁H₂₀O₄ 216.28 g/mol 133-08-4 n-Butyl group
Diethyl isoamylmalonate C₁₂H₂₂O₄ 230.30 g/mol 5398-08-3 Isoamyl (3-methylbutyl)

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Benzyl and phenyl groups (e.g., diethyl benzylmalonate , diethyl 2-phenylmalonate ) introduce aromaticity, enhancing UV absorption and altering solubility compared to aliphatic analogs like diethyl butylmalonate .

Physicochemical Properties

Limited data are available for exact boiling points or solubilities, but trends emerge:

  • Diethyl malonate : Smaller molecular weight (160.17 g/mol) correlates with higher volatility compared to bulkier analogs like diethyl benzylmalonate (250.29 g/mol) .
  • Diethyl succinate (analogous ester): Boiling point ~80°C , suggesting similar volatility for diethyl malonate derivatives.

Research Findings and Data Gaps

  • Structural Analogs as Proxies : The EPA uses diethyl and dimethyl malonates for hazard assessments due to shared ester functionalities and hydrolytic pathways .
  • Data Limitations : Exact melting/boiling points for many analogs (e.g., diethyl isopropylidenemalonate ) are absent in the evidence, necessitating experimental validation.

Q & A

Q. Basic

  • ¹H NMR :
    • Ethyl groups: δ 1.2 (triplet, CH₃), 4.1 (quartet, CH₂).
    • p-Isopropylbenzyl protons: δ 2.9 (septet, CH), 7.2–7.4 (aromatic protons) .
  • ¹³C NMR :
    • Carbonyl carbons: δ 166–168 ppm.
    • Quaternary aromatic carbons: δ 145–150 ppm .
  • IR : Strong absorbance at 1735–1745 cm⁻¹ (ester C=O) .

How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Advanced
The p-isopropylbenzyl group introduces steric hindrance, which:

  • Slows Reaction Kinetics : Bulky substituents impede access to the malonate’s α-carbon, requiring higher temperatures or prolonged reaction times .
  • Enhances Selectivity : Hindrance directs nucleophiles to less sterically crowded positions, favoring mono-substitution over di-substitution .
  • Modifies Crystal Packing : Affects solid-state reactivity in mechanochemical syntheses .

What safety protocols are recommended when handling this compound in laboratory settings?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers away from oxidizers and heat sources .

What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

  • Meta-Analysis : Cross-reference studies using tools like EPA HERO to assess data quality and experimental variability .
  • Dose-Response Studies : Replicate assays across multiple cell lines to identify concentration-dependent effects .
  • Structural-Activity Relationships (SAR) : Compare derivatives to isolate substituent-specific bioactivity .

How does isotopic labeling (e.g., deuterium) assist in tracing metabolic pathways of this compound in pharmacological studies?

Q. Advanced

  • Deuterium Labeling : Incorporation at the malonate methylene (e.g., diethyl malonate-d₂) enables tracking via LC-MS/MS, revealing hepatic metabolism and excretion pathways .
  • Stable Isotope Tracing : Quantifies metabolite flux in vitro, identifying key enzymes (e.g., esterases) involved in hydrolysis .

What are the documented applications of this compound in synthesizing complex organic molecules?

Q. Basic

  • Pharmaceutical Intermediates : Precursor for angiotensin-converting enzyme (ACE) inhibitors .
  • Agrochemicals : Building block for herbicides with modified side chains for enhanced soil persistence .
  • Polymer Chemistry : Cross-linking agent in biodegradable polyesters .

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